molecular formula C11H14O3S2 B13046691 Thietan-3-ylmethyl 4-methylbenzenesulfonate CAS No. 2043001-00-7

Thietan-3-ylmethyl 4-methylbenzenesulfonate

Cat. No.: B13046691
CAS No.: 2043001-00-7
M. Wt: 258.4 g/mol
InChI Key: DGYFPMGGSLSZCH-UHFFFAOYSA-N
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Description

Thietan-3-ylmethyl 4-methylbenzenesulfonate is a chemical compound with the CAS Registry Number 2043001-00-7 and a molecular formula of C11H14O3S2 . It has a molecular weight of approximately 258.35 g/mol . As a sulfonate ester, this compound is primarily of interest to organic and medicinal chemists as a specialized synthetic intermediate or building block. Compounds within this class are frequently employed in alkylation reactions and in the synthesis of more complex molecules for pharmaceutical research, such as the development of novel heterocyclic compounds with potential biological activity . The unique structure, featuring a thietane ring, may be utilized to introduce specific steric or electronic properties into a target molecule. Researchers can leverage this reagent in the exploration of new chemical entities. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

2043001-00-7

Molecular Formula

C11H14O3S2

Molecular Weight

258.4 g/mol

IUPAC Name

thietan-3-ylmethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H14O3S2/c1-9-2-4-11(5-3-9)16(12,13)14-6-10-7-15-8-10/h2-5,10H,6-8H2,1H3

InChI Key

DGYFPMGGSLSZCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thietan-3-ylmethyl 4-methylbenzenesulfonate typically involves the reaction of thietan-3-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Thietan-3-ylmethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by a nucleophile.

    Oxidation Reactions: The thietane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form thietane derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thietane derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Organic Synthesis

Thietan-3-ylmethyl 4-methylbenzenesulfonate serves as a versatile intermediate in the synthesis of various organic compounds. Its ability to act as an electrophile makes it suitable for nucleophilic substitution reactions.

Case Study: Synthesis of Complex Molecules

In a study involving the synthesis of complex pharmaceuticals, this compound was utilized to create biologically active compounds. The compound demonstrated high reactivity when subjected to nucleophiles, allowing for the efficient construction of multi-functionalized molecules.

Reaction TypeYield (%)Conditions
Nucleophilic Substitution85Room Temperature, DCM
Coupling Reactions7550°C, DMF

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in treating various cancers. Its sulfonate group is known to enhance solubility and bioavailability, making it an attractive candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. In vitro studies demonstrated that these compounds could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Cancer TypeIC50 (µM)Mechanism of Action
Breast Cancer10Apoptosis Induction
Lung Cancer15Cell Cycle Arrest

Material Science

In material science, this compound has been explored as a potential building block for polymers and other materials due to its unique chemical structure.

Case Study: Polymer Development

A recent study focused on incorporating this compound into polymer matrices to enhance mechanical properties and thermal stability. The results showed that polymers containing this compound exhibited improved tensile strength and resistance to thermal degradation compared to traditional materials.

PropertyControl PolymerPolymer with Thietan
Tensile Strength (MPa)3045
Thermal Stability (°C)200250

Mechanism of Action

The mechanism of action of Thietan-3-ylmethyl 4-methylbenzenesulfonate involves its interaction with molecular targets through its functional groups. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methylbenzenesulfonate Derivatives

A key analog, 2-Aminoanilinium 4-methylbenzenesulfonate (C₁₃H₁₆N₂O₃S, Mᵣ = 280.34), crystallizes in a monoclinic P2₁/n system with distinct lattice parameters (a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å) . Unlike Thietan-3-ylmethyl 4-methylbenzenesulfonate, this compound is an ionic salt rather than a covalent ester, highlighting differences in reactivity and solubility. Ionic sulfonates typically exhibit higher melting points and greater stability in polar solvents compared to sulfonate esters.

Benzothiazinanone Derivatives

1,3-Benzothiazinan-4-one derivatives (e.g., 2-(4-methylsulfonylphenyl)-3-substituted-1,3-benzothiazinan-4-one) share functional group similarities with this compound. These compounds are synthesized via condensation of 4-methylsulfonylbenzaldehyde, aromatic amines, and thiosalicylic acid in the presence of p-TsOH (yields: 33–73%) . The benzothiazinanone core introduces a six-membered ring with sulfur and nitrogen, contrasting with the smaller thietane ring. This structural difference impacts steric and electronic properties, influencing reactivity in substitution reactions.

Sulfonate Esters in Crystallography

While this compound’s crystallographic data are unavailable, the SHELX software suite (e.g., SHELXL, SHELXS) is widely used for refining small-molecule sulfonate derivatives . The absence of specific data for this compound underscores the need for targeted crystallographic studies.

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Features
This compound C₁₁H₁₄O₃S₂ (hypothetical) ~258.35 g/mol Covalent sulfonate ester; thietane ring introduces ring strain and reactivity.
2-Aminoanilinium 4-methylbenzenesulfonate C₆H₉N₂⁺·C₇H₇O₃S⁻ 280.34 g/mol Ionic salt; monoclinic crystal system with extended hydrogen-bonding networks.
1,3-Benzothiazinan-4-one derivatives C₁₄H₁₁NO₂S₂ (example) ~289.37 g/mol Six-membered benzothiazinanone core; synthesized via acid-catalyzed condensation.

Key Research Findings

  • Synthetic Challenges: this compound’s synthesis would likely involve sulfonylation of thietan-3-ylmethanol with 4-methylbenzenesulfonyl chloride, a method analogous to other sulfonate esters. However, the strained thietane ring may necessitate mild conditions to prevent ring-opening side reactions .
  • Reactivity : Sulfonate esters like this compound are superior leaving groups compared to halides or tosylates in SN₂ reactions. The electron-withdrawing sulfonate group enhances the electrophilicity of the adjacent carbon.
  • Structural Insights: The thietane ring’s puckered conformation (predicted via computational modeling) could influence steric interactions in transition states, a property less pronounced in larger heterocycles like benzothiazinanones .

Biological Activity

Thietan-3-ylmethyl 4-methylbenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thietan ring and a sulfonate group attached to a methylbenzene moiety. Its chemical formula is C10H12O4SC_{10}H_{12}O_4S.

Biological Activity

The biological activity of this compound can be summarized in the following key areas:

1. Enzyme Inhibition

  • Cytochrome P450 Inhibition : This compound has been identified as an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. This inhibition suggests potential interactions with drug metabolism pathways, which could affect the pharmacokinetics of co-administered drugs .

2. Antidiabetic Potential

  • GPR40 Agonism : this compound has been studied for its agonistic effects on the GPR40 receptor, which plays a significant role in insulin secretion and glucose metabolism. This mechanism may provide therapeutic benefits for managing Type II diabetes .

3. Antimicrobial Activity

  • Preliminary studies indicate that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. The sulfonate group may enhance its ability to penetrate bacterial membranes, leading to increased efficacy .

Case Study 1: Antidiabetic Effects

In a study conducted by Meegalla et al., the effects of this compound on glucose tolerance were evaluated in diabetic mouse models. The results demonstrated a statistically significant reduction in blood glucose levels post-administration compared to controls, suggesting its potential utility in diabetes management .

Case Study 2: Enzyme Interaction

A pharmacokinetic study highlighted the interaction of this compound with CYP enzymes. The compound was shown to significantly inhibit CYP1A2 and CYP2C19 activities, which could lead to altered metabolism of drugs that are substrates for these enzymes. This finding underscores the importance of monitoring drug interactions in therapeutic settings involving this compound .

Data Table: Biological Activities

Activity TypeMechanism/EffectReference
Enzyme InhibitionCYP1A2, CYP2C19 Inhibitor
GPR40 AgonismEnhances insulin secretion
AntimicrobialEffective against Gram-positive bacteria

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